5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Overview
Description
5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C15H13FN2O3S and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activity
A series of derivatives of 2,5-disubstituted 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides, including 5-(4-fluorobenzyl) derivatives, have been synthesized and evaluated for their antiarrhythmic effects. These compounds showed promising antiarrhythmic activity in preliminary screenings, particularly those with specific moieties attached to the 5-position of the benzothiadiazepine core. This suggests potential applications in treating cardiac arrhythmias (Ogawa & Matsushita, 1992).
Anti-HIV Activity
Benzothiadiazepine derivatives, closely related to 5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, have been synthesized and tested for their efficacy against HIV-1. These compounds have shown specific anti-HIV-1 activity, with certain modifications enhancing their potency and reducing cytotoxicity. This research indicates potential for developing new anti-HIV medications based on this chemical structure (Di Santo et al., 1998).
Chromatographic Analysis
The enantioselective properties of 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides, including the 5-(4-fluorobenzyl) variant, have been studied using chiral stationary phases. This research is significant for understanding the stereochemical integrity and chiroptical properties of these compounds, which is crucial in pharmaceutical applications where enantiomer purity is important (Cirilli et al., 2003).
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,5-benzothiadiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-7-5-11(6-8-12)10-18-13-3-1-2-4-14(13)22(20,21)17-9-15(18)19/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJWYBUYXVGGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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